molecular formula C10H17N3O2S B11564904 (2E)-2-[1-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)propan-2-ylidene]hydrazinecarbothioamide

(2E)-2-[1-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)propan-2-ylidene]hydrazinecarbothioamide

Cat. No.: B11564904
M. Wt: 243.33 g/mol
InChI Key: GVWJKWINDZCJTD-WUXMJOGZSA-N
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Description

[(E)-[1-(5,5-DIMETHYL-2-OXOOXOLAN-3-YL)PROPAN-2-YLIDENE]AMINO]THIOUREA is an organic compound with a complex structure that includes a thiourea group and a substituted oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-[1-(5,5-DIMETHYL-2-OXOOXOLAN-3-YL)PROPAN-2-YLIDENE]AMINO]THIOUREA typically involves the reaction of 5,5-dimethyl-2-oxoooxolane-3-carbaldehyde with thiourea under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(E)-[1-(5,5-DIMETHYL-2-OXOOXOLAN-3-YL)PROPAN-2-YLIDENE]AMINO]THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce thiols or amines.

Scientific Research Applications

[(E)-[1-(5,5-DIMETHYL-2-OXOOXOLAN-3-YL)PROPAN-2-YLIDENE]AMINO]THIOUREA has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(E)-[1-(5,5-DIMETHYL-2-OXOOXOLAN-3-YL)PROPAN-2-YLIDENE]AMINO]THIOUREA involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and disrupt cellular processes.

Comparison with Similar Compounds

[(E)-[1-(5,5-DIMETHYL-2-OXOOXOLAN-3-YL)PROPAN-2-YLIDENE]AMINO]THIOUREA can be compared with other thiourea derivatives and oxolane-containing compounds. Similar compounds include:

    Thiourea: A simpler compound with similar reactivity but lacking the substituted oxolane ring.

    5,5-Dimethyl-2-oxoooxolane-3-carbaldehyde: A precursor in the synthesis of the target compound.

    Sulfoxides and Sulfones: Oxidation products of thiourea derivatives with different chemical properties.

Properties

Molecular Formula

C10H17N3O2S

Molecular Weight

243.33 g/mol

IUPAC Name

[(E)-1-(5,5-dimethyl-2-oxooxolan-3-yl)propan-2-ylideneamino]thiourea

InChI

InChI=1S/C10H17N3O2S/c1-6(12-13-9(11)16)4-7-5-10(2,3)15-8(7)14/h7H,4-5H2,1-3H3,(H3,11,13,16)/b12-6+

InChI Key

GVWJKWINDZCJTD-WUXMJOGZSA-N

Isomeric SMILES

C/C(=N\NC(=S)N)/CC1CC(OC1=O)(C)C

Canonical SMILES

CC(=NNC(=S)N)CC1CC(OC1=O)(C)C

solubility

>36.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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